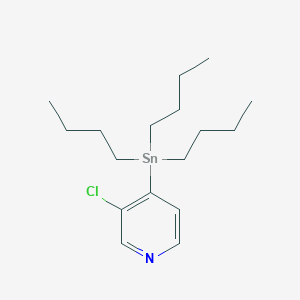
3-Chloro-4-(tributylstannyl)-pyridine
描述
3-Chloro-4-(tributylstannyl)-pyridine is an organotin compound that features a pyridine ring substituted with a chloro group at the 3-position and a tributylstannyl group at the 4-position. This compound is of significant interest in organic synthesis, particularly in the field of cross-coupling reactions, due to its ability to act as a versatile building block for the formation of carbon-carbon bonds.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(tributylstannyl)-pyridine typically involves the stannylation of 3-chloro-4-iodopyridine. This can be achieved through a palladium-catalyzed stannylation reaction using tributylstannane as the stannylating agent. The reaction is generally carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation of the stannylating agent. The reaction conditions often include the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base, such as cesium carbonate, in a suitable solvent like tetrahydrofuran (THF).
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the toxic and potentially hazardous nature of organotin compounds.
化学反应分析
Types of Reactions
3-Chloro-4-(tributylstannyl)-pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Cross-Coupling Reactions: The tributylstannyl group can participate in Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Cross-Coupling Reactions: Stille coupling reactions involve the use of palladium catalysts, such as palladium acetate, and ligands like triphenylphosphine. The reactions are conducted in solvents like THF or toluene under an inert atmosphere.
Major Products Formed
Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.
Cross-Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
科学研究应用
3-Chloro-4-(tributylstannyl)-pyridine has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various heterocyclic compounds and in the formation of carbon-carbon bonds via Stille coupling reactions.
Biology: It can be used to synthesize biologically active molecules for drug discovery and development.
Medicine: The compound is utilized in the synthesis of potential pharmaceutical agents.
Industry: It is employed in the production of advanced materials and in the development of new synthetic methodologies.
作用机制
The mechanism of action of 3-Chloro-4-(tributylstannyl)-pyridine in cross-coupling reactions involves the formation of a palladium complex with the stannyl group. This complex undergoes transmetalation with an organohalide, followed by reductive elimination to form the desired carbon-carbon bond. The molecular targets and pathways involved include the palladium catalyst and the organohalide substrate.
相似化合物的比较
Similar Compounds
3-Chloro-4-iodopyridine: A precursor used in the synthesis of 3-Chloro-4-(tributylstannyl)-pyridine.
4-(Tributylstannyl)pyridine: Lacks the chloro substituent but can undergo similar cross-coupling reactions.
3-Bromo-4-(tributylstannyl)-pyridine: Similar structure with a bromo group instead of a chloro group.
Uniqueness
This compound is unique due to the presence of both a chloro and a tributylstannyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. The chloro group provides additional reactivity for substitution reactions, while the tributylstannyl group is essential for cross-coupling reactions.
属性
IUPAC Name |
tributyl-(3-chloropyridin-4-yl)stannane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN.3C4H9.Sn/c6-5-2-1-3-7-4-5;3*1-3-4-2;/h1,3-4H;3*1,3-4H2,2H3; | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMAHVGPAIFXXHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=C(C=NC=C1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30ClNSn | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


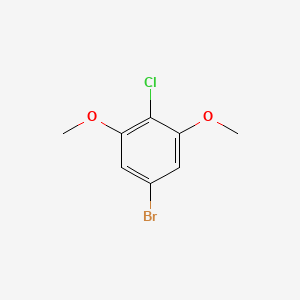
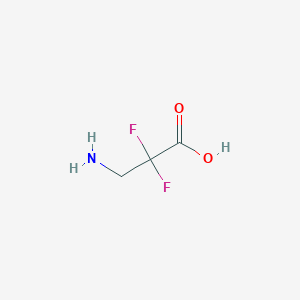

![2-{N-[2-chloro-5-(trifluoromethyl)phenyl]methanesulfonamido}-N-(4-methoxyphenyl)acetamide](/img/structure/B3037073.png)
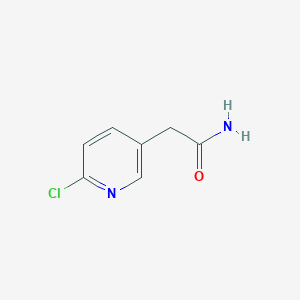
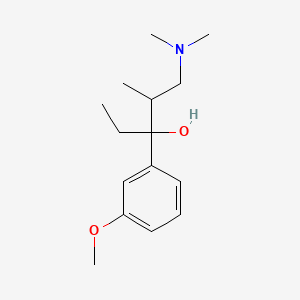
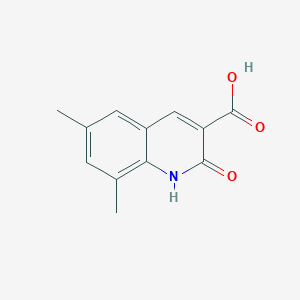
![3-[(2,5-Dimethylphenoxy)methyl]-4-methoxybenzoic acid](/img/structure/B3037080.png)
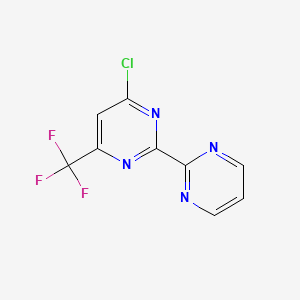
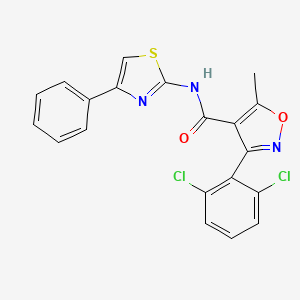
![1-[3,5-bis(trifluoromethyl)phenyl]-4-(4-pyridinyl)-1H-[1,2,3]triazolo[4,5-c]pyridine](/img/structure/B3037083.png)
![2-[(2,5-dimethylbenzyl)sulfanyl]-4-(2-fluorophenyl)-1,4-dihydro-5H-indeno[1,2-d]pyrimidin-5-one](/img/structure/B3037085.png)
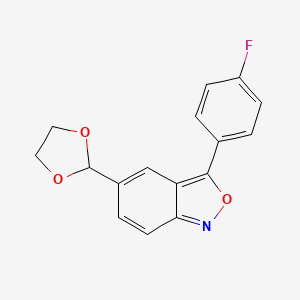
![1-benzyl-3-ethyl-4-[(4-methylphenyl)sulfonyl]-1,3-dihydro-2H-imidazol-2-one](/img/structure/B3037092.png)
